molecular formula C13H12N2O3 B11808139 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B11808139
M. Wt: 244.25 g/mol
InChI Key: MNNCWAFTMLUCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole core. The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3. The benzoic acid moiety is then attached through a coupling reaction, often using Suzuki or Heck coupling methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, and purification steps are streamlined to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both formyl and benzoic acid groups, which provide versatile sites for further functionalization.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(4-formyl-3,5-dimethylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C13H12N2O3/c1-8-11(7-16)9(2)15(14-8)12-6-4-3-5-10(12)13(17)18/h3-7H,1-2H3,(H,17,18)

InChI Key

MNNCWAFTMLUCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C=O

Origin of Product

United States

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